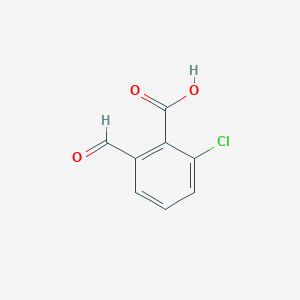

2-Chloro-6-formylbenzoic acid

Description

2-Chloro-6-formylbenzoic acid (CAS: Not explicitly provided in evidence; structurally related to 2-Chloro-6-fluoro-3-formylbenzoic acid, CAS 1131605-23-6) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position, a formyl group at the 6-position, and a carboxylic acid group at the 1-position. This compound’s reactivity and applications are influenced by the electron-withdrawing chlorine and formyl groups, which enhance electrophilicity and participation in hydrogen bonding or condensation reactions.

Properties

IUPAC Name |

2-chloro-6-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGQYBULFKLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698506 | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-97-5 | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20771-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe the exact mode of action of 2-Chloro-6-formylbenzoic acid. Given its structural similarity to other benzoic acid derivatives, it may interact with biological systems in a similar manner.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The formyl group in this compound serves as a substrate for these enzymes, leading to the formation of 2-Chloro-6-carboxybenzoic acid. Additionally, this compound can interact with proteins that have affinity for aromatic aldehydes, potentially influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce oxidative stress in cells, which can impact cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form 2-Chloro-6-carboxybenzoic acid, which can then enter the tricarboxylic acid (TCA) cycle. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications, such as phosphorylation and acetylation, can also affect its targeting to specific organelles. These localization patterns are crucial for understanding the compound’s functional roles in cellular processes.

Biological Activity

2-Chloro-6-formylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

This compound is an aromatic compound characterized by a formyl group (-CHO) and a chloro substituent on the benzene ring. Its synthesis typically involves the chlorination of 6-formylbenzoic acid or similar precursors. The compound can be synthesized through various methods, including electrophilic aromatic substitution and oxidation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, research indicates that derivatives of benzoic acids, including this compound, exhibit significant anti-cancer activity against various cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. In vitro assays demonstrated that certain metal complexes formed with this acid can induce apoptosis in these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antibacterial and Antifungal Properties

The compound has also shown antibacterial and antifungal activities. Studies indicate that benzoic acid derivatives possess broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and metabolic processes. This makes this compound a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, making it relevant for treating inflammatory diseases .

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study reported that treatment with this compound resulted in significant inhibition of cell proliferation in A549 and Caco-2 cells, with IC50 values indicating effective concentrations for therapeutic use .

- Metal Complexation : The formation of metal complexes with this compound was investigated for enhanced biological activity. These complexes exhibited improved antitumor efficacy compared to the free acid alone, suggesting that metal coordination could be a strategy for enhancing therapeutic effects .

- Antimicrobial Activity : In vitro tests demonstrated that this compound showed significant activity against several bacterial strains, indicating its potential as a new antimicrobial agent .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines; effective at low concentrations. |

| Antibacterial | Broad-spectrum activity against various bacterial strains. |

| Antifungal | Effective against fungal pathogens; disrupts cell membranes. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production; potential for inflammatory disease treatment. |

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-6-formylbenzoic acid is characterized by its molecular formula C8H5ClO3 and a molecular weight of 184.57 g/mol. The compound features a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity in biochemical and synthetic processes.

Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the production of pharmaceuticals and agrochemicals. Its chloro-substituted structure allows for further functionalization, making it an essential building block in organic synthesis.

2.2 Pesticide Development

Research indicates that this compound derivatives are utilized in the development of novel pesticides. The chloro group enhances biological activity, making these compounds effective against a range of pests while minimizing environmental impact .

Biochemical Applications

3.1 Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly aldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids. This interaction can lead to the formation of 2-Chloro-6-carboxybenzoic acid, impacting metabolic pathways related to aldehyde metabolism.

3.2 Cell Signaling Modulation

In cellular studies, this compound has been reported to modulate key signaling pathways by influencing kinase activity and gene expression. These effects can alter cellular metabolism and viability, indicating potential therapeutic applications in disease models.

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes selective oxidation to carboxylic acid derivatives under controlled conditions.

Mechanistic Insight :

Oxidation proceeds via radical intermediates in acidic media, with manganese or chromium oxidants facilitating electron transfer. The chloro substituent directs reactivity by stabilizing transition states through inductive effects.

Reduction Reactions

The formyl group can be reduced to hydroxymethyl (–CH₂OH) or methylene (–CH₂–) groups.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in MeOH, 0°C → RT, 2 hrs | 2-Chloro-6-(hydroxymethyl)benzoic acid | 62% | |

| Aldehyde → CH₂– | H₂, Pd/C in EtOAc, 50 psi, 6 hrs | 2-Chloro-6-methylbenzoic acid | 44% |

Key Consideration :

Competitive reduction of the carboxylic acid group is suppressed by using mild conditions (e.g., NaBH₄ selectively targets aldehydes without affecting –COOH).

Nucleophilic Substitution

The chloro group participates in substitution reactions, particularly in the presence of electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Cl → NH₂ | NH₃ (aq.), Cu catalyst, 120°C | 2-Amino-6-formylbenzoic acid | 51% | |

| Cl → OMe | NaOMe, DMF, 100°C, 8 hrs | 2-Methoxy-6-formylbenzoic acid | 68% |

Kinetic Data :

The ortho-chloro substituent exhibits lower reactivity compared to para positions due to steric hindrance, requiring elevated temperatures for efficient substitution .

Condensation and Cyclization

The formyl group facilitates heterocycle formation via condensation with amines or hydrazines.

Case Study :

Cyclization with ammonium acetate in acetic acid generates fused quinazolinone scaffolds, validated by X-ray crystallography and NMR .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 2-Aryl-6-formylbenzoic acid | 73% |

Optimization Note :

The chloro group acts as a leaving group, while the formyl moiety remains intact under these conditions. Catalyst loading (1–5 mol%) significantly impacts yield.

Reaction Selectivity Challenges

-

Competing Pathways : Simultaneous reactivity of –CHO and –Cl groups necessitates careful reagent selection. For example, strong bases may hydrolyze the chloro substituent prematurely.

-

Steric Effects : Steric hindrance from the ortho-chloro group slows substitution but enhances regioselectivity in cyclization .

This compound’s versatility underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols and yields are reproducible under the cited conditions, making it a reliable intermediate for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6)

- Structure : Differs by a fluorine atom at the 6-position and formyl group at the 3-position.

- Molecular Formula : C₈H₄ClFO₃ (vs. C₈H₅ClO₃ for 2-Chloro-6-formylbenzoic acid).

- Hydrogen Bonding : The formyl group (–CHO) and carboxylic acid (–COOH) enable strong hydrogen-bonding interactions, influencing crystallization and solubility .

- Applications : Used in medicinal chemistry as a synthon for drug intermediates, leveraging its electrophilic formyl group for Schiff base formation .

b. 2-Aminobenzoic Acid Derivatives

- Example: 2-Acylaminobenzoic acids ().

- Key Differences: Replacement of the formyl group with acyl or amino groups reduces electrophilicity but enhances nucleophilic reactivity. For instance, 2-acylaminobenzoic acids undergo intramolecular cyclization to form benzoxazinones, a pathway less likely in this compound due to steric and electronic effects .

c. 2-Aminobenzamides

- Example : Compounds studied in .

- Comparison : The amide group (–CONH₂) introduces hydrogen-bonding sites distinct from the formyl group. This affects solubility and biological activity, as seen in glycan analysis applications .

Physicochemical Properties

Crystallographic and Structural Insights

- Crystallography Tools : Programs like SHELXL and ORTEP-3 () are critical for analyzing hydrogen-bonding networks in benzoic acid derivatives. For example, the formyl group’s orientation in 2-Chloro-6-fluoro-3-formylbenzoic acid likely forms C=O···H–O bonds, creating layered crystal structures .

- Comparison with 2-Aminobenzamides: The absence of an amino group in this compound reduces its ability to form N–H···O bonds, leading to distinct packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.